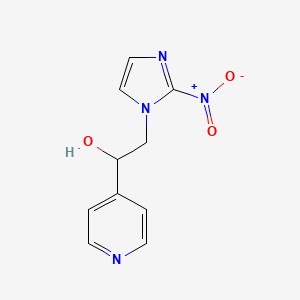
2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol
Übersicht
Beschreibung
2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. This compound belongs to the class of nitroimidazole derivatives, which have been extensively studied for their ability to selectively target hypoxic cells in tumors.
Wirkmechanismus
The mechanism of action of 2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol involves the reduction of the nitro group to form a reactive intermediate, which can then react with DNA in hypoxic cells. This results in DNA damage and cell death, leading to the selective killing of hypoxic cells in tumors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. In vivo studies have demonstrated the anti-tumor activity of 2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol in various cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol in lab experiments is its ability to selectively target hypoxic cells in tumors. This makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its potential toxicity to normal cells, which can limit its clinical application.
Zukünftige Richtungen
There are several future directions for research on 2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol. One area of interest is the development of more efficient synthesis methods to obtain this compound with high purity and yield. Another area of interest is the optimization of the dosing regimen to minimize toxicity to normal cells while maximizing anti-tumor activity. Additionally, further studies are needed to investigate the potential of 2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol has been extensively studied for its potential applications in cancer therapy. This compound has been shown to selectively target hypoxic cells in tumors, which are often resistant to conventional chemotherapy and radiation therapy. Several studies have reported the anti-tumor activity of 2-(2-nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol in various cancer models, including lung cancer, breast cancer, and glioblastoma.
Eigenschaften
IUPAC Name |
2-(2-nitroimidazol-1-yl)-1-pyridin-4-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-9(8-1-3-11-4-2-8)7-13-6-5-12-10(13)14(16)17/h1-6,9,15H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMYMICMJOLSMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CN2C=CN=C2[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-{[(2-fluorophenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B3827525.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-(4-methylphenoxy)piperidine-4-carboxamide](/img/structure/B3827537.png)

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(4-fluorophenyl)piperidine](/img/structure/B3827561.png)
![3-(2-methoxyphenyl)-N-[2-(3-thienylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B3827575.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-[4-(methylthio)phenyl]acetamide](/img/structure/B3827579.png)
![N-[(2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B3827592.png)
![N-[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide hydrobromide](/img/structure/B3827597.png)
![(2,3-dimethylphenyl)[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B3827601.png)


![N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine](/img/structure/B3827620.png)
![3-({[2-(diethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B3827628.png)
